Bromacil

Description

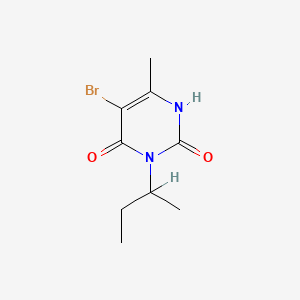

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5H,4H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSLUCNDVMMDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)C(=C(NC1=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69484-12-4 (hydrochloride salt) | |

| Record name | Bromacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022020 | |

| Record name | Bromacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromacil appears as colorless to white odorless crystalline solid. Used as an herbicide. Commercially available as a wettable powder or in liquid formulations. (NIOSH, 2022), Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Odorless, colorless to white, crystalline solid., Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.] | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), sublimes, Sublimes | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.08 % at 77 °F (NIOSH, 2023), SPARINGLY SOL IN HYDROCARBONS, Moderately soluble in strong aqueous bases, Soluble in 3% aqueous NaOH, In n-hexane 0.023 toluene 3.0, acetonitrile 4.65, acetone 11.4, methylene chloride 12.0 (all in g/100 mL, 20 °C), For more Solubility (Complete) data for BROMACIL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.08, (77 °F): 0.08% | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.55 (NIOSH, 2023) - Denser than water; will sink, 1.55 g/cu cm at 25 °C, 1.55 g/cm³, 1.55 | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.0008 mmHg at 212 °F (NIOSH, 2023), 0.00000031 [mmHg], 4.1X10-2 mPa /3.07X10-7 mm Hg/ at 25 °C, Vapor pressure at 25 °C: negligible, 0.0008 mmHg at 212 °F, (212 °F): 0.0008 mmHg | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromacil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White crystalline solid, White to light-tan crystalline solid, Colorless to white, crystalline solid [Note: Commercially available as a wettable powder or in liquid formulations] | |

CAS No. |

314-40-9 | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromacil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I048FFR2J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

317 °F (Sublimes) (NIOSH, 2023), 158 °C, 158-160 °C, 317 °F (sublimes), 317 °F (Sublimes) | |

| Record name | BROMACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18064 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMACIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1448 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BROMACIL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/351 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Bromacil | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0063.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Bromacil: A Technical Guide to its Chemical and Physical Properties for Environmental Modeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of the herbicide Bromacil, with a specific focus on parameters essential for environmental modeling. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's environmental behavior.

Core Chemical and Physical Properties

This compound (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide first registered for use in 1961.[1] It is a systemic, soil-acting herbicide primarily absorbed through the roots, and it functions by inhibiting photosynthesis.[2][3] Understanding its fundamental chemical and physical characteristics is paramount for predicting its fate and transport in the environment.

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Temperature (°C) | Reference(s) |

| Identity | ||||

| IUPAC Name | 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione | - | - | [4] |

| CAS Number | 314-40-9 | - | - | [5] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | - | - | |

| Molar Mass | 261.12 | g/mol | - | |

| Appearance | Odorless, colorless to white crystalline solid | - | - | |

| Physicochemical Properties | ||||

| Density | 1.46 - 1.55 | g/cm³ | 20 | |

| Melting Point | 157.5 - 160 (sublimes) | °C | - | |

| Boiling Point | Sublimes | °C | - | |

| Water Solubility | 815 | mg/L | 25 | |

| Vapor Pressure | 3.3 x 10⁻⁵ | Pa | 25 | |

| Dissociation Constant (pKa) | 9.1 - 9.27 | - | 25 | |

| Octanol-Water Partition Coefficient (log Kow) | 2.11 - 2.61 | - | 25 | |

| Henry's Law Constant | 1.50 x 10⁻⁵ | Pa m³/mol | 25 | |

| Environmental Fate Properties | ||||

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 32 - 126 | mL/g | - | |

| Soil Half-life (t½) | ~60 days (can be up to 8 months) | days | - | |

| Aqueous Photolysis Half-life (t½) | 102 (at pH 7) | days | 25 | |

| Aerobic Soil Metabolism Half-life (t½) | 275 | days | 25 |

Experimental Protocols for Key Parameters

Accurate environmental modeling relies on high-quality data derived from standardized experimental protocols. The following sections outline the methodologies for determining the water solubility, octanol-water partition coefficient, and vapor pressure of this compound, based on internationally recognized OECD guidelines.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. For a substance like this compound with a solubility above 10⁻² g/L, the Flask Method is the recommended procedure.

Principle: A supersaturated solution of the test substance in water is prepared at a temperature above the test temperature. This solution is then allowed to equilibrate at the test temperature for a sufficient period, after which the concentration of the substance in the aqueous phase is determined.

Procedure:

-

Preparation of the Saturated Solution: An excess amount of this compound is added to a suitable volume of distilled water in a flask. The flask is then agitated (e.g., in a shaker bath) at a temperature several degrees above the test temperature for an extended period (e.g., 24 hours) to ensure saturation.

-

Equilibration: The flask is then transferred to a constant temperature bath set at the desired test temperature (e.g., 25 °C). The solution is stirred for a period sufficient to reach equilibrium (typically 24-48 hours), allowing the excess solid to precipitate.

-

Sampling and Analysis: After equilibration, the solution is allowed to stand to let the undissolved particles settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to remove any suspended particles.

-

Concentration Determination: The concentration of this compound in the filtered aqueous sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter for assessing its potential for bioaccumulation. For this compound, with a log Kow in the range of 2-3, the Shake Flask Method is appropriate.

Principle: A solution of the test substance in either n-octanol or water is placed in a vessel with the other solvent. The mixture is shaken to facilitate partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.

Procedure:

-

Solvent Preparation: Both n-octanol and water are mutually saturated before the experiment by stirring them together for 24 hours, followed by a separation period.

-

Test Substance Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or n-octanol-saturated water. The initial concentration should be chosen to be in the linear range of the analytical method.

-

Partitioning: A known volume of the this compound solution and a known volume of the other solvent are combined in a separatory funnel or a suitable glass vessel with a stopper. The volume ratio of the two phases is varied in different experimental runs (e.g., 1:1, 1:2, 2:1).

-

Equilibration: The vessel is shaken vigorously for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25 °C). The mixture is then centrifuged to ensure a complete separation of the two phases.

-

Sampling and Analysis: A sample is taken from both the n-octanol and the aqueous phase. The concentration of this compound in each sample is determined by a suitable analytical technique like HPLC.

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logarithm of this value (log Kow) is then reported. The experiment is repeated with different initial concentrations and phase volume ratios to ensure consistency.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a key parameter for assessing the volatility of a chemical. Given this compound's low vapor pressure, a sensitive method such as the Gas Saturation Method or a Vapor Pressure Balance would be suitable.

Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the test substance at a known flow rate and temperature, allowing the gas to become saturated with the substance's vapor. The amount of substance transported by the gas is then determined, and from this, the vapor pressure is calculated.

Procedure:

-

Apparatus Setup: The apparatus consists of a gas flow control system, a saturation chamber containing the test substance, and a trapping system to collect the vaporized substance. The saturation chamber is maintained at a constant temperature.

-

Saturation: A slow, constant flow of an inert gas (e.g., nitrogen or argon) is passed through the saturation chamber containing a known amount of this compound. The flow rate is controlled to ensure that the gas stream becomes fully saturated with this compound vapor.

-

Trapping: The gas stream exiting the saturation chamber is passed through a trapping system (e.g., a sorbent tube or a cold trap) to collect the transported this compound.

-

Quantification: The amount of this compound collected in the trap is quantified using an appropriate analytical method (e.g., gas chromatography after solvent extraction of the trap).

-

Calculation: The vapor pressure is calculated from the mass of this compound collected, the volume of gas passed through the chamber, and the temperature, using the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures to determine the vapor pressure curve.

Environmental Fate and Transport Pathways

The environmental behavior of this compound is governed by a combination of transport and transformation processes. A conceptual model of these pathways is crucial for environmental risk assessment.

References

Environmental Fate and Transport of Bromacil in Different Soil Types: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the environmental fate of the herbicide Bromacil, with a specific focus on its behavior and transport in various soil matrices. It summarizes key quantitative data, details common experimental protocols for its study, and visualizes the complex interactions governing its persistence and mobility.

Introduction to this compound

This compound (5-bromo-3-sec-butyl-6-methyluracil) is a broad-spectrum herbicide belonging to the substituted uracil chemical family.[1] It is primarily used for non-selective weed and brush control in non-cropland areas and for selective weed management in crops like citrus and pineapple.[1][2][3] Its mechanism of action involves the inhibition of photosynthesis.[2] Due to its chemical properties, this compound can be persistent in the environment and has the potential to leach into groundwater, making its study critical for environmental risk assessment.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its inherent physicochemical properties. These characteristics influence its solubility, sorption to soil particles, and potential for volatilization.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₃BrN₂O₂ | |

| Molar Mass | 261.12 g/mol | N/A |

| Water Solubility | 815 mg/L (at 25°C) | |

| Vapor Pressure | 3.07 x 10⁻⁷ mm Hg (at 25°C) | |

| Octanol-Water Partition Coefficient (log Kow) | 2.11 | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2.3 - 289 mL/g (Range) | |

| pKa | 9.30 | |

| Henry's Law Constant | 1.3 x 10⁻¹⁰ atm-cu m/mole |

Environmental Fate Processes

The fate of this compound in soil is governed by a combination of three primary processes: sorption, degradation, and transport (leaching). These processes are intricately linked and are influenced by soil properties and environmental conditions.

Sorption

Sorption is the process by which this compound molecules adhere to soil particles. This is a critical process as it reduces the amount of herbicide in the soil solution, thereby limiting its availability for plant uptake, degradation, and leaching.

Key Factors Influencing Sorption:

-

Organic Matter: this compound sorption is strongly and positively correlated with the soil organic matter content. Soils with higher organic matter exhibit greater sorption, leading to reduced mobility.

-

Clay Content: While organic matter is the primary sorbent, clay particles also contribute to the adsorption of this compound.

-

Soil pH: As soil pH increases, the adsorption of this compound may decrease.

The following diagram illustrates the key factors that influence the environmental fate of this compound in soil.

Caption: Factors influencing this compound's fate in soil.

Table 3.1: this compound Sorption Coefficients (Koc) in Various Soils

The Soil Organic Carbon-Water Partitioning Coefficient (Koc) normalizes the distribution coefficient (Kd) to the organic carbon content of the soil, allowing for comparison across different soil types. A low Koc value indicates high mobility.

| Soil Type | Koc (mL/g) | Reference |

| General Range | 32 - 129 | |

| Sand (Florida) | 12 | |

| Loamy Sand (Oregon) | 76 - 129 | |

| Sandy Loam (California) | 33 | |

| Silt Loam (Delaware) | 14 | |

| Clay Loam (Maryland) | 2.3 | |

| Israeli Soils (General) | 25 - 50 | |

| Mucky Peat (Oregon) | 76 - 129 |

Degradation

Degradation is the breakdown of this compound into simpler compounds, or metabolites. This process is crucial for the ultimate removal of the herbicide from the environment.

Key Degradation Pathways:

-

Microbial Degradation: This is the primary pathway for this compound degradation in soil. Soil microorganisms, such as bacteria and fungi, utilize the herbicide as a source of carbon. The rate of microbial degradation is influenced by soil temperature, moisture, pH, and the presence of other organic matter.

-

Abiotic Degradation: this compound is relatively stable and does not readily break down in sunlight (photolysis) on dry soil surfaces. It also does not readily volatilize.

The following diagram provides a simplified representation of the microbial degradation pathway of this compound.

Caption: Simplified microbial degradation pathway of this compound.

Table 3.2: this compound Degradation Half-Life (DT50) in Soil

The half-life (DT50) is the time required for 50% of the initial concentration of this compound to dissipate.

| Soil Type / Condition | Half-Life (DT50) in Days | Reference |

| Average Field Half-Life | 60 - 240 (2 to 8 months) | |

| Silty Clay Loam (Aerobic) | 275 | |

| General Persistence | > 100 | |

| High Organic Matter Soils | 1 to 2 years (Residue persistence) | |

| Low Organic Matter Soils | 3 to 7 months |

Transport (Leaching)

Transport refers to the movement of this compound through the soil profile, primarily with water. Leaching is the downward movement of the herbicide, which can lead to groundwater contamination.

Key Factors Influencing Transport:

-

Soil Texture: this compound has a high potential to leach in sandy soils due to their high permeability and low organic matter content. Conversely, leaching is reduced in soils with higher clay and organic matter content.

-

Rainfall and Irrigation: The amount of water moving through the soil profile is a primary driver of leaching.

-

Sorption: As mentioned, high sorption to soil particles significantly reduces the amount of this compound available for leaching.

Table 3.3: this compound Mobility and Leaching Potential

| Factor | Observation | Implication | Reference |

| Koc Value | Generally low (avg. 32 g/mL) | Weak sorption, high mobility | |

| Water Solubility | High (815 mg/L) | Moves readily with soil water | |

| Soil Type | Greatest leaching in sandy soils | High risk of groundwater contamination | |

| Organic Matter | Less mobile in high OM soils | Lower risk of groundwater contamination |

Experimental Protocols

Studying the environmental fate of this compound requires specific experimental setups. Below are detailed methodologies for common experiments.

Batch Equilibrium Sorption Test

This laboratory experiment quantifies the partitioning of this compound between the soil and water phases at equilibrium.

Methodology:

-

Soil Preparation: Air-dry representative soil samples and sieve through a 2-mm mesh. Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Solution Preparation: Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂). Create a series of working solutions of varying concentrations through serial dilution.

-

Equilibration: Add a known mass of prepared soil (e.g., 5 g) to centrifuge tubes. Add a specific volume of a working this compound solution (e.g., 25 mL) to each tube.

-

Shaking: Agitate the soil-solution slurries on a mechanical shaker for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.

-

Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid and liquid phases.

-

Analysis: Carefully collect the supernatant (aqueous phase) and analyze for the equilibrium concentration of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The distribution coefficient (Kd) and subsequently the Koc can then be calculated.

Soil Column Leaching Study

This experiment simulates the movement of this compound through a soil profile under controlled flow conditions.

Methodology:

-

Column Packing: Uniformly pack a glass or stainless-steel column with the prepared soil to a desired bulk density.

-

Saturation: Slowly saturate the column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl₂) to ensure the removal of trapped air and establish steady-state flow conditions.

-

Herbicide Application: Apply a pulse of this compound solution of a known concentration and volume to the top of the soil column.

-

Leaching: Continuously pump the background electrolyte solution through the column at a constant flow rate.

-

Effluent Collection: Collect the leachate (effluent) from the bottom of the column at regular time intervals using a fraction collector.

-

Analysis: Analyze the collected fractions for this compound concentration to generate a breakthrough curve (BTC), which plots the herbicide concentration in the effluent versus time or pore volumes.

-

Modeling: Analyze the BTC using transport models (e.g., the convection-dispersion equation) to determine transport parameters like the retardation factor.

The following diagram outlines the typical workflow for a soil column leaching experiment.

Caption: Experimental workflow for a soil column leaching study.

Soil Degradation (Incubation) Study

This laboratory study measures the rate of this compound degradation in soil over time under controlled conditions.

Methodology:

-

Soil Treatment: Treat a known mass of fresh, sieved soil with a solution of this compound to achieve a target concentration. Ensure uniform mixing.

-

Incubation: Place the treated soil samples into incubation vessels (e.g., glass jars). Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

-

Controlled Environment: Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples (e.g., autoclaved soil) to differentiate between microbial and abiotic degradation.

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90 days), remove replicate soil samples for analysis.

-

Extraction: Extract this compound from the soil samples using an appropriate solvent (e.g., chloroform or an aqueous sodium hydroxide solution).

-

Analysis: Quantify the concentration of this compound in the extracts using HPLC or Gas Chromatography (GC).

-

Data Analysis: Plot the concentration of this compound remaining in the soil versus time. Fit the data to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50).

Conclusion

The environmental fate and transport of this compound are complex processes significantly influenced by soil type and environmental conditions. Its properties of high water solubility, low to moderate sorption (low Koc), and moderate to high persistence (long half-life) contribute to its potential as a groundwater contaminant, particularly in coarse-textured, low-organic-matter soils. Understanding the interplay between sorption, degradation, and leaching through detailed experimental investigation is essential for developing effective management strategies and mitigating environmental risks associated with its use.

References

The Persistence of Bromacil in Soil: A Technical Guide to Half-Life Under Varying Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental fate of Bromacil, a broad-spectrum herbicide, with a specific focus on its half-life and persistence in soil. Understanding the degradation kinetics of this compound is crucial for assessing its environmental impact, ensuring agricultural productivity, and informing regulatory decisions. This document summarizes quantitative data from various studies, details common experimental protocols for its analysis, and provides visualizations of the key factors influencing its persistence.

Data Presentation: this compound Half-Life in Soil

The persistence of this compound in soil, quantified by its half-life (t½), is highly variable and dependent on a combination of soil properties and environmental conditions. The following tables summarize the reported half-life of this compound under different experimental setups.

| Soil Type | Half-Life (days) | Organic Matter (%) | pH | Temperature (°C) | Conditions | Reference |

| Silty Clay Loam | 155 | Not Specified | Not Specified | Field | Bare ground plot in Delaware.[1] | |

| Loam | 124 | Not Specified | Not Specified | Field | Bare ground plot in California.[1] | |

| Sandy Loam | 144 - 198 | Not Specified | Not Specified | Laboratory | Saturated soil conditions.[1] | |

| Silty Clay Loam | 275 | Not Specified | 6.6 | 25 | Aerobic laboratory incubation.[2][3] | |

| Loam | 120 - 150 | Not Specified | Not Specified | 13.2 and 31.2 | Laboratory incubation. | |

| Loamy Sand | >60 | Not Specified | Not Specified | Not Specified | Maximum recovery of detectable residues after 18 months. | |

| Silt Loam | 12 - 46 | 2.4 | 5.7 | Not Specified | New Zealand soil. | |

| Silt Loam | 12 - 46 | 3.9 | 5.5 | Not Specified | New Zealand soil. | |

| General | ~60 | Not Specified | Not Specified | Not Specified | General soil half-life. | |

| General | 60 - 240 | <5 | Not Specified | Not Specified | Soils with low organic matter. | |

| General | 90 - 210 | >5 | Not Specified | Not Specified | Soils with high organic matter. |

Experimental Protocols

The determination of this compound residues in soil typically involves solvent extraction followed by chromatographic analysis. Below are detailed methodologies commonly cited in the literature.

Sample Preparation and Extraction

A common method for extracting this compound from soil involves the use of an organic solvent.

-

Objective: To efficiently remove this compound residues from the soil matrix.

-

Procedure:

-

A representative soil sample (typically 25-50 g) is collected and homogenized.

-

The soil is mixed with a solvent such as chloroform or a mixture of acetone and water.

-

The mixture is agitated for a set period (e.g., 30 minutes) using a mechanical shaker to ensure thorough extraction.

-

The extract is then separated from the soil solids by filtration or centrifugation.

-

The extraction process may be repeated multiple times to ensure complete recovery of the analyte.

-

Analytical Determination by Gas Chromatography (GC)

Gas chromatography is a widely used technique for the quantification of this compound.

-

Objective: To separate and quantify this compound from the soil extract.

-

Instrumentation: A gas chromatograph equipped with a suitable detector, such as a thermionic nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD).

-

Procedure:

-

The solvent from the extraction step is evaporated to concentrate the sample.

-

The residue is redissolved in a small, known volume of a suitable solvent (e.g., ethyl acetate).

-

A small aliquot of the concentrated extract is injected into the GC.

-

The GC separates the components of the sample based on their volatility and interaction with the stationary phase of the column.

-

The detector measures the amount of this compound eluting from the column, and the concentration is determined by comparing the peak area to that of a known standard.

-

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound, particularly for samples that may not be suitable for GC analysis without derivatization.

-

Objective: To separate and quantify this compound in the soil extract with high sensitivity and specificity.

-

Instrumentation: An HPLC system with a reverse-phase column (e.g., C18) and a UV or diode-array detector (DAD).

-

Procedure:

-

The soil extract is filtered to remove any particulate matter.

-

A specific volume of the filtered extract is injected into the HPLC system.

-

A mobile phase (e.g., a mixture of acetonitrile and water) carries the sample through the column, where this compound is separated from other components.

-

The detector measures the absorbance of this compound at a specific wavelength (typically around 278 nm).

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key factors influencing the persistence of this compound in soil and a typical experimental workflow for its analysis.

Caption: Factors influencing the persistence of this compound in soil.

References

Bromacil's mode of action on photosystem II in target weed species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mode of action of bromacil, a uracil-class herbicide, on Photosystem II (PSII) in target weed species. It details the molecular mechanisms of inhibition, presents quantitative data on its efficacy, and provides detailed experimental protocols for its study. This compound acts as a potent inhibitor of photosynthetic electron transport by competitively binding to the Q_B site on the D1 protein of the PSII complex. This binding event displaces the native plastoquinone, blocking the electron flow from Q_A to Q_B and leading to the formation of reactive oxygen species, ultimately causing photo-oxidative damage and cell death. This guide is intended to be a valuable resource for researchers in weed science, herbicide development, and plant biochemistry.

Introduction

This compound is a broad-spectrum herbicide widely used for the control of annual and perennial weeds in both crop and non-crop areas.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival.[1] The primary target of this compound is Photosystem II (PSII), a multi-subunit protein complex located in the thylakoid membranes of chloroplasts. This guide will delve into the specific molecular interactions between this compound and PSII, the resulting physiological consequences for the plant, and the experimental methodologies used to characterize this interaction.

Molecular Mode of Action

The herbicidal effect of this compound is a direct consequence of its interference with the photosynthetic electron transport chain. Specifically, this compound disrupts the normal function of Photosystem II.

The Photosystem II Electron Transport Chain

Photosystem II is responsible for the light-dependent reactions of photosynthesis, which involve the oxidation of water and the reduction of plastoquinone. The electron flow within PSII can be summarized as follows:

-

Light Absorption and Charge Separation: Light energy is captured by chlorophyll molecules in the light-harvesting complex and funneled to the reaction center, P680. This excites an electron in P680, which is then transferred to a primary electron acceptor, pheophytin.

-

Electron Transfer to Plastoquinones: The electron is then passed to a tightly bound plastoquinone molecule, Q_A.

-

Reduction of the Mobile Plastoquinone Pool: From Q_A, the electron is transferred to a second, loosely bound plastoquinone, Q_B. After receiving two electrons and two protons from the stroma, Q_B is reduced to plastoquinol (PQH_2) and detaches from the D1 protein, entering the mobile plastoquinone pool in the thylakoid membrane.

This compound's Binding and Inhibition

This compound belongs to the uracil chemical family of herbicides, which are known to be potent inhibitors of PSII.[2] Its mode of action involves the following key steps:

-

Competitive Binding: this compound competes with the native plastoquinone (Q_B) for its binding site on the D1 protein, a core subunit of the PSII reaction center.

-

Blocking Electron Flow: By occupying the Q_B binding niche, this compound physically obstructs the transfer of electrons from the primary quinone acceptor, Q_A, to Q_B.

-

Consequences of Inhibition: This blockage of electron transport has several detrimental effects:

-

Inhibition of ATP and NADPH Production: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH is also halted.

-

Formation of Reactive Oxygen Species (ROS): The highly reduced state of Q_A leads to the formation of triplet chlorophyll and singlet oxygen, highly reactive and damaging molecules.

-

Photo-oxidative Damage: These reactive oxygen species cause lipid peroxidation and protein degradation, leading to the destruction of cell membranes and ultimately cell death.

-

The following diagram illustrates the signaling pathway of this compound's mode of action on Photosystem II.

Caption: Signaling pathway of this compound's inhibition of Photosystem II.

Quantitative Data on this compound's Inhibitory Activity

| Herbicide | Target Process | Plant Species/System | IC_50 | Reference |

| Isocil | Hill Reaction | Isolated Chloroplasts | 2.7 x 10⁻⁶ M |

Note: The Hill reaction is a common in vitro assay to measure the rate of photosynthetic electron transport.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of this compound and other PSII-inhibiting herbicides.

Chlorophyll a Fluorescence Induction Kinetics (OJIP) Assay

This non-invasive technique measures the fluorescence emission from chlorophyll a in PSII, providing insights into the efficiency of photosynthetic electron transport. Inhibition of electron flow by herbicides like this compound causes a characteristic change in the fluorescence induction curve.

Objective: To determine the effect of this compound on the photosynthetic efficiency of a target weed species.

Materials:

-

Healthy, well-watered plants of the target weed species.

-

This compound stock solution of known concentration.

-

Handy-PEA fluorometer (Hansatech Instruments Ltd. or equivalent).

-

Leaf clips for dark adaptation.

-

Distilled water.

-

Surfactant (e.g., Tween 20).

Procedure:

-

Plant Preparation: Grow the target weed species under controlled greenhouse conditions until they reach the 3-4 leaf stage.

-

Herbicide Application: Prepare a series of this compound dilutions in distilled water with a small amount of surfactant (e.g., 0.1% v/v). Spray the plants evenly with the different herbicide concentrations. Include a control group sprayed only with water and surfactant.

-

Dark Adaptation: At various time points after treatment (e.g., 24, 48, 72 hours), select a fully expanded, healthy leaf from each plant. Attach a leaf clip to the adaxial surface of the leaf and allow it to dark-adapt for at least 30 minutes. This ensures that all reaction centers are open.

-

Fluorescence Measurement:

-

Place the fiber optic probe of the fluorometer over the leaf clip.

-

Apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) for 1 second.

-

The fluorometer will record the fluorescence induction curve (OJIP transient).

-

-

Data Analysis:

-

Extract key fluorescence parameters from the OJIP curve, including:

-

F_o: Minimum fluorescence (all reaction centers open).

-

F_m: Maximum fluorescence (all reaction centers closed).

-

F_v: Variable fluorescence (F_m - F_o).

-

F_v/F_m: Maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress or damage to PSII.

-

-

Plot the F_v/F_m values against the logarithm of the this compound concentration to determine the IC_50 value.

-

The following diagram illustrates the experimental workflow for the Chlorophyll a Fluorescence assay.

Caption: Experimental workflow for Chlorophyll a Fluorescence assay.

DCPIP Photoreduction (Hill Reaction) Assay

This in vitro assay uses isolated chloroplasts and an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), to measure the rate of photosynthetic electron transport. DCPIP is blue in its oxidized state and becomes colorless when it is reduced by electrons from PSII. The rate of color change is a direct measure of PSII activity.

Objective: To determine the IC_50 value of this compound for the inhibition of PSII electron transport in isolated chloroplasts.

Materials:

-

Fresh spinach leaves or leaves from the target weed species.

-

Isolation buffer (e.g., 0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl₂).

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂).

-

DCPIP stock solution (e.g., 1 mM in water).

-

This compound stock solution in a suitable solvent (e.g., ethanol or DMSO).

-

Blender or mortar and pestle.

-

Cheesecloth and Miracloth.

-

Refrigerated centrifuge.

-

Spectrophotometer.

-

Cuvettes.

-

Light source (e.g., a slide projector with a heat filter).

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth and Miracloth.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 7 min) to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of reaction buffer.

-

Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

-

-

Reaction Setup:

-

Prepare a series of reaction mixtures in cuvettes. Each cuvette should contain:

-

Reaction buffer.

-

DCPIP (final concentration of ~50 µM).

-

Varying concentrations of this compound (or solvent control).

-

-

Keep the cuvettes on ice and in the dark.

-

-

Measurement:

-

Equilibrate the spectrophotometer at 600 nm.

-

To start the reaction, add a known amount of chloroplast suspension to a cuvette, mix quickly, and place it in the spectrophotometer.

-

Record the initial absorbance (A_initial).

-

Illuminate the cuvette with the light source.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).

-

The rate of DCPIP reduction is calculated as the change in absorbance over time (ΔA/min).

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration compared to the control.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC_50 value.

-

The following diagram illustrates the experimental workflow for the DCPIP photoreduction assay.

Caption: Experimental workflow for the DCPIP photoreduction assay.

Conclusion

This compound is an effective herbicide that targets a crucial process in plant metabolism: photosynthesis. Its specific mode of action, the inhibition of electron transport in Photosystem II by binding to the D1 protein, has been well-characterized. The experimental protocols detailed in this guide provide robust methods for quantifying the inhibitory effects of this compound and other PSII-inhibiting herbicides. A deeper understanding of the molecular interactions between herbicides and their target sites is essential for the development of new, more effective, and selective weed control agents, as well as for managing the evolution of herbicide resistance. This technical guide serves as a foundational resource for researchers engaged in these critical areas of study.

References

Bromacil's Journey Through the Food Chain: A Technical Analysis of Bioaccumulation and Bioconcentration

An in-depth guide for researchers, scientists, and drug development professionals on the environmental fate of the herbicide Bromacil, focusing on its potential to accumulate in living organisms and magnify through the food chain.

Executive Summary

This compound, a substituted uracil herbicide widely used for non-selective weed and brush control, operates by inhibiting photosynthesis in target plants. Its environmental persistence and mobility in soil raise concerns regarding its potential to enter aquatic and terrestrial food webs. This technical guide synthesizes the current scientific understanding of this compound's bioaccumulation and bioconcentration potential. Through a comprehensive review of existing literature, this document presents quantitative data, detailed experimental methodologies, and visual representations of its mode of action and relevant experimental workflows. The evidence strongly indicates that this compound has a low potential for bioaccumulation in aquatic organisms and is not expected to biomagnify through the food chain. Its bioconcentration factors (BCF) in fish are consistently low, and its rapid metabolism and excretion in animals further limit its accumulation.

Introduction

This compound (5-bromo-3-sec-butyl-6-methyluracil) is a potent, broad-spectrum herbicide effective against a wide range of annual and perennial weeds and grasses.[1] Its primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[2] Due to its relatively long soil half-life, which can extend up to eight months under certain conditions, and its mobility in soil, there is a potential for this compound to leach into groundwater and enter aquatic ecosystems.[3] This raises critical questions for environmental risk assessment regarding its propensity to be taken up by organisms (bioconcentration) and to accumulate to higher concentrations at successively higher levels in the food chain (bioaccumulation and biomagnification).

This whitepaper provides a detailed technical overview of the bioaccumulation and bioconcentration potential of this compound, tailored for an audience of researchers and professionals in the fields of environmental science and drug development.

Quantitative Analysis of Bioaccumulation and Bioconcentration

The potential for a chemical to bioaccumulate is a key factor in its environmental risk assessment. For this compound, the available data consistently points towards a low potential for both bioconcentration and bioaccumulation.

Bioconcentration in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical from the surrounding water into an aquatic organism. The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in the organism to its concentration in the water at steady state.

Studies on fish have demonstrated low BCF values for this compound. A study using a flow-through system and a 17-day exposure period with 14C-labeled this compound found a BCF of only 3.2 in fathead minnows (Pimephales promelas). This low value indicates that this compound does not significantly accumulate in fish tissues from the water. Other sources confirm that this compound does not tend to bioconcentrate appreciably in fish tissue.

| Organism | Species | BCF Value | Exposure Duration | Test System | Reference |

| Fish | Pimephales promelas (Fathead Minnow) | 3.2 | 17 days | Flow-through |

Table 1: Bioconcentration Factor (BCF) of this compound in Fish

Bioaccumulation in Terrestrial Organisms

While specific Bioaccumulation Factor (BAF) data for terrestrial invertebrates is scarce in the reviewed literature, studies on mammals indicate rapid metabolism and excretion, which limits accumulation. For instance, when lactating cows were given 5 ppm of this compound in their food, only small amounts were detected in their milk, with no this compound found in the urine or feces. Experimental animals and occupationally exposed humans excrete both unchanged this compound and its metabolite, 5-bromo-3-sec-butyl-6-hydroxymethyluracil, in the urine.

In plants, this compound is readily absorbed through the roots and translocated to the leaves. A study on isolated barley roots demonstrated that this compound uptake is a passive process.

| Organism | Species | Tissue/Matrix | Observation | Reference |

| Mammal | Cow (Lactating) | Milk | Small amounts detected | |

| Mammal | Cow | Urine, Feces | Not detected | |

| Mammal | Humans, Experimental Animals | Urine | Unchanged this compound and metabolites excreted | |

| Plant | Hordeum vulgare (Barley) | Roots | Passive uptake |

Table 2: Qualitative Bioaccumulation Observations for this compound in Terrestrial Organisms

Trophic Transfer and Biomagnification Potential

Trophic transfer and biomagnification refer to the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. Given the low bioconcentration factors and evidence of metabolism, the potential for this compound to biomagnify is considered to be very low. The available literature consistently states that this compound does not bioaccumulate in aquatic animals, which is a prerequisite for biomagnification.

Experimental Protocols

Standardized methodologies are crucial for generating reliable data on bioaccumulation and bioconcentration. The following sections outline typical protocols for key experiments.

Bioconcentration in Fish: OECD Guideline 305

The OECD Test Guideline 305, "Bioconcentration: Flow-through Fish Test," is the standard protocol for determining the BCF of a chemical in fish.

Objective: To determine the bioconcentration factor (BCF) of a substance in fish under flow-through conditions.

Methodology:

-

Test Organism: A suitable fish species, such as the rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas), is selected.

-

Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water. Semi-static regimes are also permissible.

-

Phases: The test consists of two phases:

-

Uptake Phase: Fish are exposed to at least two concentrations of the test substance for a period of 28 to 60 days.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean water environment to measure the rate of elimination of the substance.

-

-

Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases. The concentration of the test substance in the samples is determined using appropriate analytical methods.

-

Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state. The kinetic BCF (BCFK) can also be calculated from the uptake and depuration rate constants.

-

Lipid Normalization: The BCF should also be expressed in relation to the lipid content of the fish, as lipophilic substances tend to accumulate in fatty tissues.

Analysis of this compound in Biological Tissues

Accurate quantification of this compound in various matrices is essential for bioaccumulation studies. Gas chromatography (GC) is a common analytical technique employed.

Principle: Residues of this compound are extracted from the tissue, cleaned up, and then quantified using a gas chromatograph equipped with a sensitive detector.

Example Protocol for Plant Tissues and Soil:

-

Extraction: A 25g sample is blended with chloroform. The mixture is filtered, and the extraction process is repeated.

-

Cleanup: The chloroform extract is subjected to liquid-liquid partitioning steps to remove interfering substances. This may involve partitioning with hexane and sodium hydroxide solutions.

-